molecular formula C17H17NO B1293345 2-(Azetidinomethyl) benzophenone CAS No. 898775-42-3

2-(Azetidinomethyl) benzophenone

Cat. No. B1293345
CAS RN: 898775-42-3
M. Wt: 251.32 g/mol
InChI Key: FARAWTANSKKZGO-UHFFFAOYSA-N
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Description

2-(Azetidinomethyl) benzophenone, also known as ABP or photoinitiator 1173, is a versatile compound widely used in the field of polymer chemistry. It has the molecular formula C17H17NO .


Synthesis Analysis

The synthesis of 2-(Azetidinomethyl) benzophenone and its derivatives involves multistep processes . For instance, a sequence of novel 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues were synthesized by multistep synthesis .


Molecular Structure Analysis

The molecular structure of 2-(Azetidinomethyl) benzophenone is well characterized . It has been studied using various spectroscopic techniques and computational methods .

Scientific Research Applications

Synthesis of Azetidines

The compound “2-(Azetidinomethyl) benzophenone” can be used in the synthesis of azetidines . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines . This compound can serve as a key intermediate in these reactions .

Organic Synthesis

Azetidines are important four-membered heterocycles used in organic synthesis . The reactivity of azetidines is driven by a considerable ring strain, making them useful in various organic reactions . “2-(Azetidinomethyl) benzophenone” can be used as a starting material or intermediate in these reactions .

Medicinal Chemistry

Azetidines are incorporated into pharmaceutically relevant scaffolds . They exist in numerous natural products and studies have shown that incorporation of azetidines can result in improved pharmacokinetic properties . “2-(Azetidinomethyl) benzophenone” can be used in the synthesis of these pharmaceutical compounds .

Drug Discovery

Recent examples of using azetidines as motifs in drug discovery have been reported . “2-(Azetidinomethyl) benzophenone” can be used as a building block in the synthesis of these drug candidates .

Polymerization

Azetidines have been used in polymerization processes . “2-(Azetidinomethyl) benzophenone” can potentially be used in the synthesis of polymers .

Chiral Templates

Azetidines have been used as chiral templates in various reactions . “2-(Azetidinomethyl) benzophenone” can potentially be used in these applications .

Future Directions

Azetidines, which are part of the 2-(Azetidinomethyl) benzophenone structure, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . This suggests that 2-(Azetidinomethyl) benzophenone and its derivatives could have potential applications in various fields in the future.

properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c19-17(14-7-2-1-3-8-14)16-10-5-4-9-15(16)13-18-11-6-12-18/h1-5,7-10H,6,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARAWTANSKKZGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643685
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898775-42-3
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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